2-Chloro-6-methoxypyrimidine-4-carbonitrile
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Overview
Description
2-Chloro-6-methoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyrimidine-4-carbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-methylthiopyrimidine, which undergoes sequential substitution reactions under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Another approach involves the chlorination of 4,6-dimethoxypyrimidine-2-carbonitrile with N-chlorosuccinimide .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis, which significantly reduces reaction times and improves yields compared to conventional heating methods . This technique is advantageous as it minimizes the formation of by-products and enhances the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: N-chlorosuccinimide
Catalysts: Palladium acetate, triphenylphosphine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives .
Scientific Research Applications
2-Chloro-6-methoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antifungal agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyrimidine
- 4,6-Dichloro-2-methylthiopyrimidine
- 4-Chloro-6-methoxypyrimidine-2-carbonitrile
Uniqueness
2-Chloro-6-methoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-chloro-6-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O/c1-11-5-2-4(3-8)9-6(7)10-5/h2H,1H3 |
InChI Key |
OGPYHYBYUJDIGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C#N)Cl |
Origin of Product |
United States |
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